N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-11-12-21-23(18(17)2)26-24(30-21)27(16-19-8-6-7-14-25-19)22(28)13-15-29-20-9-4-3-5-10-20/h3-12,14H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQGXAFGSSLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide typically involves multiple steps. One common method includes the following steps:
Synthesis of 2-amino-4,5-dimethylbenzothiazole: This can be achieved through the cyclization of 4,5-dimethyl-2-nitroaniline with potassium thiocyanate in the presence of hydrochloric acid.
Chemical Reactions Analysis
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Cancer Research: Some benzothiazole derivatives have demonstrated cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and topoisomerase, which play crucial roles in various biological processes. The compound may also interact with DNA, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- The target compound and Compound 29 share a propanamide backbone but differ in core heterocycles. The benzothiazole in the target is smaller and less complex than the dibenzothiadiazocin in Compound 29, which incorporates fused aromatic and sulfur-nitrogen rings .
- Substituent diversity: The target compound’s 4,5-dimethyl and phenoxy groups enhance lipophilicity, whereas Compound 29’s fluorophenyl and dimethoxyphenyl groups introduce electron-withdrawing and electron-donating effects, respectively. These differences likely influence solubility and target binding .
Target Compound:
However, analogous benzothiazole derivatives typically involve:
Coupling of benzothiazole-2-amine with activated carboxylic acids.
Alkylation or arylation steps to introduce substituents.
Compound 29 ():
- Key Steps: Dissolution of precursor (28) in dichloromethane (DCM) and a methanol-triethylamine-water-formic acid mixture. Reduction using lead powder (14.1 mmol) under vigorous stirring for 24 hours .
- Notable Conditions: Use of lead as a reductant highlights the need for heavy-metal catalysts in nitro-group reductions, which may pose environmental and safety challenges .
Comparison :
- Compound 29 requires multi-step synthesis with hazardous reagents, whereas the target compound’s synthesis (if similar to standard benzothiazole protocols) may prioritize milder conditions.
Pharmacological and Physicochemical Properties
Hypothetical Activity (Based on Structural Analogues):
- Target Compound: The benzothiazole-pyridine scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The phenoxy group may enhance membrane permeability.
Solubility and Lipophilicity:
- The target compound’s 4,5-dimethyl groups and pyridine likely reduce aqueous solubility compared to Compound 29’s polar nitro and methoxy groups.
- LogP estimates (calculated): Target compound ~3.5 (moderately lipophilic); Compound 29 ~2.8 (due to nitro and methoxy substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
